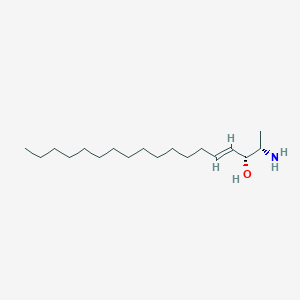
(2S,3R)-2-Amino-4-octadecene-3-ol
描述
1-脱氧鞘氨醇 (m18:1(4E)) 是一种非典型鞘脂,在 4E 天然位置含有双键。 它是在鞘脂合成过程中,丝氨酸棕榈酰转移酶将棕榈酰辅酶 A 与丙氨酸而不是丝氨酸缩合而形成的 。 这种化合物被发现慢性特发性轴索神经病变和糖尿病性远端对称性多发性神经病变患者的等离子水平升高 .
作用机制
1-脱氧鞘氨醇 (m18:1(4E)) 通过干扰鞘脂代谢发挥作用。 它被细胞色素 P450 酶代谢,导致形成细胞毒性代谢物 。 这些代谢物会诱导细胞应激和凋亡,尤其是在神经元中 。 该化合物的作用机制涉及针对与脂质代谢和细胞稳态相关的特定分子途径 .
准备方法
化学反应分析
1-脱氧鞘氨醇 (m18:1(4E)) 会发生各种化学反应,包括氧化、还原和取代。 它由细胞色素 P450 依赖性途径代谢 。 该化合物的结构,在 4E 位置包含一个双键,使其能够参与非饱和鞘脂的典型反应 。 这些反应中常用的试剂包括氧化剂和还原剂,导致形成各种代谢物 .
科学研究应用
1-脱氧鞘氨醇 (m18:1(4E)) 具有多种科学研究应用:
相似化合物的比较
1-脱氧鞘氨醇 (m18:1(4E)) 因其非典型结构和形成途径而独一无二。 类似化合物包括:
1-脱氧鞘氨醇: 在 4E 位置没有双键,通过类似途径形成.
N-C12-脱氧甲基鞘氨醇: 另一种非典型鞘脂,具有不同的链长.
N-C16-脱氧甲基鞘氨醇: 与 1-脱氧鞘氨醇类似,但具有更长的碳链.
属性
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h15-18,20H,3-14,19H2,1-2H3/b16-15+/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREXGWPJFRJAJU-SWESGNQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















